![molecular formula C22H15N3 B034003 2,4-Diphenylpyrimido[1,2-a]benzimidazole CAS No. 107553-43-5](/img/structure/B34003.png)
2,4-Diphenylpyrimido[1,2-a]benzimidazole
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Overview
Description
2,4-Diphenylpyrimido[1,2-a]benzimidazole (DPB) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPB has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenylpyrimido[1,2-a]benzimidazole is not fully understood. However, it has been suggested that 2,4-Diphenylpyrimido[1,2-a]benzimidazole may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. 2,4-Diphenylpyrimido[1,2-a]benzimidazole may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,4-Diphenylpyrimido[1,2-a]benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 2,4-Diphenylpyrimido[1,2-a]benzimidazole has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-Diphenylpyrimido[1,2-a]benzimidazole is its broad range of biological activities, which makes it a potentially useful compound for the development of new drugs. However, 2,4-Diphenylpyrimido[1,2-a]benzimidazole can be difficult to synthesize, which may limit its use in lab experiments.
Future Directions
Future research on 2,4-Diphenylpyrimido[1,2-a]benzimidazole should focus on its potential use in cancer treatment, as well as its antimicrobial and antiviral properties. Additional studies are needed to determine the optimal dosage and administration of 2,4-Diphenylpyrimido[1,2-a]benzimidazole for these applications. Further research may also be needed to identify any potential side effects of 2,4-Diphenylpyrimido[1,2-a]benzimidazole and to develop methods for synthesizing it more efficiently.
Synthesis Methods
2,4-Diphenylpyrimido[1,2-a]benzimidazole can be synthesized using a variety of methods, including the condensation of o-phenylenediamine with benzil in the presence of ammonium acetate, or the reaction of 2-aminobenzimidazole with benzil in the presence of acetic acid. Another method involves the reaction of 2-aminobenzimidazole with 1,2-dibromoethane in the presence of sodium hydroxide.
Scientific Research Applications
2,4-Diphenylpyrimido[1,2-a]benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. 2,4-Diphenylpyrimido[1,2-a]benzimidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 2,4-Diphenylpyrimido[1,2-a]benzimidazole has been shown to have antimicrobial activity against various bacteria and fungi. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2.
properties
CAS RN |
107553-43-5 |
---|---|
Molecular Formula |
C22H15N3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,4-diphenylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15H |
InChI Key |
QUKDYXLWFSYCRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
synonyms |
Pyrimido[1,2-a]benzimidazole, 2,4-diphenyl- |
Origin of Product |
United States |
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